molecular formula C19H20FNO3 B5966363 methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate

methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate

Cat. No. B5966363
M. Wt: 329.4 g/mol
InChI Key: DLFGDHLLPUNYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MPFA or N-(2-fluorophenyl)-3-phenyl-3-(methylamino)propanamide and is a derivative of the amino acid beta-alanine.

Mechanism of Action

The mechanism of action of MPFA is not fully understood, but it is believed to act on several different molecular targets in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and pain, as well as to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
MPFA has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models, as well as to have anti-cancer effects. MPFA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPFA in laboratory experiments is its wide range of biological activities. This makes it a useful tool for studying various aspects of physiology and pharmacology. However, one of the limitations of using MPFA is that it is a complex molecule that requires specialized equipment and expertise to synthesize.

Future Directions

There are several future directions for research on MPFA. One area of interest is the development of new synthetic methods for MPFA that are more efficient and cost-effective. Another area of interest is the study of the molecular targets of MPFA and the development of new drugs that target these pathways. Additionally, there is interest in exploring the potential use of MPFA in the treatment of neurological disorders and other diseases.

Synthesis Methods

The synthesis of MPFA involves the reaction of beta-alanine with 2-fluoroacetophenone and phenylacetonitrile in the presence of a catalyst. The resulting product is then treated with methylamine to form MPFA. The synthesis of MPFA is a complex process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

MPFA has been studied for its potential use as a research tool in various fields of science. It has been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties. MPFA has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

methyl 3-[[3-(2-fluorophenyl)-3-phenylpropanoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-24-19(23)11-12-21-18(22)13-16(14-7-3-2-4-8-14)15-9-5-6-10-17(15)20/h2-10,16H,11-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFGDHLLPUNYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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